molecular formula C17H20N4O3 B14138853 D-Lyxose phenylosazone CAS No. 3322-01-8

D-Lyxose phenylosazone

Cat. No.: B14138853
CAS No.: 3322-01-8
M. Wt: 328.4 g/mol
InChI Key: IKUNLGFTFBMATL-ITJRQFMXSA-N
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Description

D-Lyxose phenylosazone: is a crystalline derivative formed from the reaction of D-Lyxose, a rare sugar, with phenylhydrazine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Lyxose phenylosazone involves the reaction of D-Lyxose with an excess of phenylhydrazine under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods: While the industrial production of this compound is not widely documented, the general approach involves the use of large-scale reactors to facilitate the reaction between D-Lyxose and phenylhydrazine. The reaction mixture is typically heated to accelerate the formation of the osazone, followed by crystallization and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: D-Lyxose phenylosazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Aldonic acids and other oxidized derivatives.

    Reduction Products: Alditols and other reduced forms.

    Substitution Products: Various substituted osazones.

Scientific Research Applications

D-Lyxose phenylosazone has several scientific research applications, including:

    Chemistry: Used as a reagent to identify and differentiate between various sugars based on their crystalline structures.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic applications, including its role in drug development.

    Industry: Used in the production of rare sugars and other high-value compounds

Mechanism of Action

The mechanism of action of D-Lyxose phenylosazone involves the formation of a stable crystalline structure through the reaction of D-Lyxose with phenylhydrazine. This reaction proceeds through the formation of a phenylhydrazone intermediate, followed by further reaction to form the osazone. The molecular targets and pathways involved in this process include the carbonyl group of D-Lyxose and the amino group of phenylhydrazine .

Comparison with Similar Compounds

  • D-Glucose phenylosazone
  • D-Mannose phenylosazone
  • D-Fructose phenylosazone

Comparison: D-Lyxose phenylosazone is unique in its structure and crystalline properties compared to other osazones. While D-Glucose, D-Mannose, and D-Fructose phenylosazones share similar reaction mechanisms and formation processes, the specific configuration and properties of this compound make it distinct. This uniqueness is particularly valuable in carbohydrate chemistry for the identification and differentiation of sugars .

Properties

CAS No.

3322-01-8

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

(4E,5E)-4,5-bis(phenylhydrazinylidene)pentane-1,2,3-triol

InChI

InChI=1S/C17H20N4O3/c22-12-16(23)17(24)15(21-20-14-9-5-2-6-10-14)11-18-19-13-7-3-1-4-8-13/h1-11,16-17,19-20,22-24H,12H2/b18-11+,21-15+

InChI Key

IKUNLGFTFBMATL-ITJRQFMXSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(CO)O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(CO)O)O

Origin of Product

United States

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